molecular formula C17H15N3O3 B11121120 2-methoxy-3-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-methoxy-3-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11121120
M. Wt: 309.32 g/mol
InChI Key: PRKRBHSAWHPUDO-UHFFFAOYSA-N
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Description

2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves the condensation of 2-methoxy-3-methylbenzohydrazide with an indole derivative under specific reaction conditions. One common method involves the use of a catalyst such as SnCl₂ in the presence of NaOAc in THF, which facilitates the formation of the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXY-3-METHYL-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C17H15N3O3/c1-10-6-5-8-12(15(10)23-2)16(21)20-19-14-11-7-3-4-9-13(11)18-17(14)22/h3-9,18,22H,1-2H3

InChI Key

PRKRBHSAWHPUDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O)OC

Origin of Product

United States

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